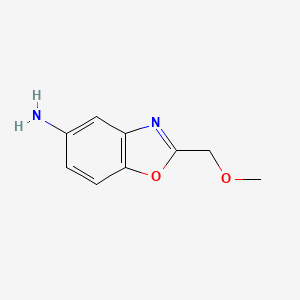

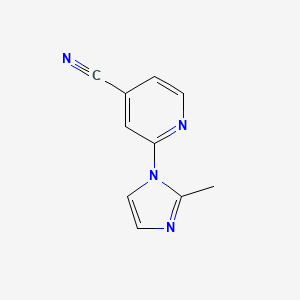

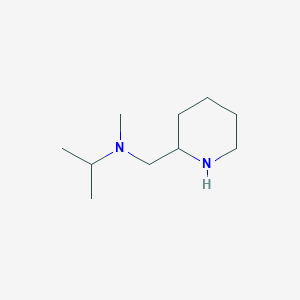

![molecular formula C12H15BrN4 B3199422 4-{5-溴-1H-吡唑并[3,4-b]吡啶-1-基}-1-甲基哌啶 CAS No. 1016850-95-5](/img/structure/B3199422.png)

4-{5-溴-1H-吡唑并[3,4-b]吡啶-1-基}-1-甲基哌啶

描述

This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .

Synthesis Analysis

The synthesis of this compound involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Further molecular docking studies may provide more insights into its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include iodization, protection of NH by PMB-Cl, and reaction of meta-aminobenzoic acid with morpholine .科学研究应用

激酶抑制

4-{5-溴-1H-吡唑并[3,4-b]吡啶-1-基}-1-甲基哌啶属于吡唑并[3,4-b]吡啶化合物的大类,由于它们能够通过多种结合模式与激酶相互作用,因此在激酶抑制方面表现出显着的多功能性。包括所述支架在内的这些化合物通常与激酶的铰链区结合,展示了在激酶抑制剂设计中具有显着效力和选择性的能力。这导致它们被纳入许多专利和研究文章,用于各种激酶靶点 (Wenglowsky, 2013)。

杂环化学和药用应用

4-{5-溴-1H-吡唑并[3,4-b]吡啶-1-基}-1-甲基哌啶等化合物的杂环性质使其具有广泛的药用特性,包括抗癌、中枢神经系统药物、抗感染、抗炎和 CRF1 拮抗剂。它们的构效关系 (SAR) 具有重要意义,为针对各种疾病靶点开发类药物候选物奠定了基础。这突出了杂环化合物在药物发现中的关键作用,强调了进一步探索和开发新治疗剂的潜力 (Cherukupalli 等,2017)。

有机合成和染料应用

某些衍生物的反应性使其成为合成杂环化合物和染料的宝贵构件,展示了它们在药物应用之外的用途。这种独特的反应性为生成多功能的氰亚甲基染料提供了温和的反应条件,表明有机化学中创新转化和应用的前景广阔 (Gomaa & Ali, 2020)。

催化和化学合成

与吡唑并[3,4-b]吡啶密切相关的吡喃并嘧啶核心在医药和制药行业有着广泛的应用,最近的研究集中于使用不同的催化剂合成此类支架。这强调了这些化合物在推进合成方法中的作用,可能导致新型先导分子的开发 (Parmar, Vala, & Patel, 2023)。

生物学意义和药物开发

杂环 N-氧化物衍生物,包括由吡唑并[3,4-b]吡啶合成的衍生物,已显示出重要的生物学意义,尤其是在药物开发中。这些化合物已用于金属配合物的形成、催化剂的设计,并具有抗癌、抗菌和抗炎活性,进一步强调了这些杂环化合物的治疗潜力 (Li 等,2019)。

作用机制

Target of Action

The primary target of the compound “4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine” are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain’s continuous activation .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .

Pharmacokinetics

The compound “4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine” has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to the suppression of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line . It also shows selectivity for the MCF-7 cell line and HUVEC cell line .

未来方向

属性

IUPAC Name |

5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEXKHZJWQYUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

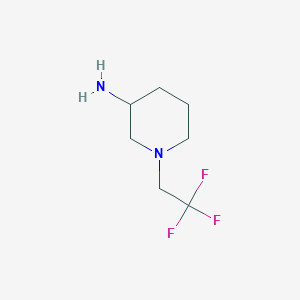

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)

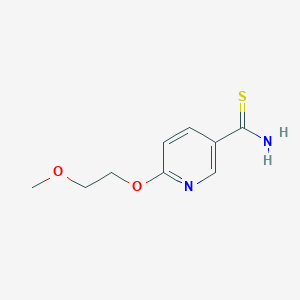

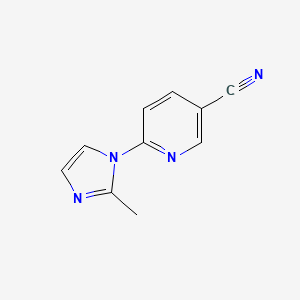

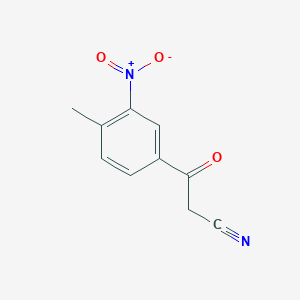

![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)

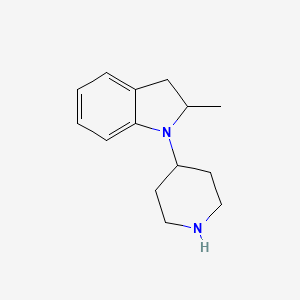

![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)

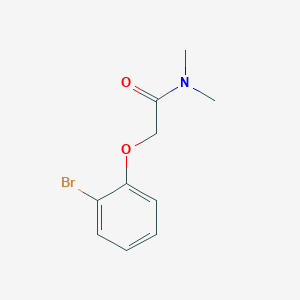

![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)